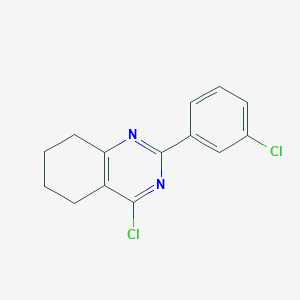
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Descripción general
Descripción
The compound “4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule that likely contains a quinazoline core structure, which is a bicyclic compound containing two nitrogen atoms . Quinazolines and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been synthesized through various reactions . The synthesis of these compounds often involves reactions with amines and amino acid esters .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A foundational aspect of research on tetrahydroquinazoline derivatives involves their synthesis and structural elucidation. Studies have detailed the synthesis of various tetrahydroquinazoline compounds, including those with chloro substituents, and characterized them using techniques such as X-ray diffraction and NMR spectroscopy. These compounds exhibit diverse structural features and crystal packing, influenced by substituent types and positions (Albov et al., 2004; Butcher et al., 2007).
Antimicrobial Activity
The antimicrobial properties of tetrahydroquinazoline derivatives have been a significant area of research. Studies have synthesized and tested various derivatives for their antibacterial and antifungal activities, finding some compounds exhibit good to moderate activity against a range of pathogens (Bhatt et al., 2015; Desai et al., 2007; Desai et al., 2011).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on the potential anti-inflammatory and analgesic properties of tetrahydroquinazoline derivatives. Compounds have been synthesized and screened for these activities, showing promise for the development of new therapeutic agents (Farag et al., 2012).
Antitumor Activity
Additionally, some tetrahydroquinazoline derivatives have been evaluated for their antitumor properties. Studies have demonstrated the anticancer activities of these compounds against various cell lines, suggesting potential applications in cancer therapy. The mechanisms of action include inhibition of cell proliferation and interference with specific signaling pathways (Huang et al., 2012).
Material Science Applications
In the realm of material science, tetrahydroquinazoline derivatives have been investigated for their potential as corrosion inhibitors and in the synthesis of novel materials with unique properties. These studies contribute to the development of new materials and coatings with enhanced performance characteristics (Bhat & Shetty, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDWAXFFDIMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

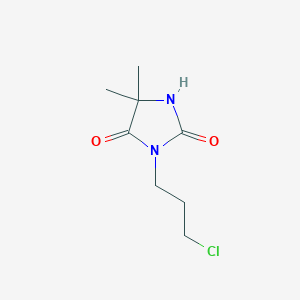
![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid](/img/structure/B3367537.png)


![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3367572.png)

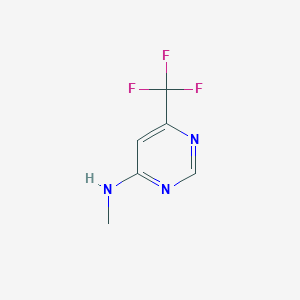
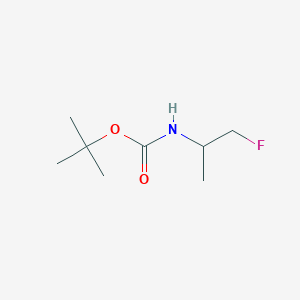

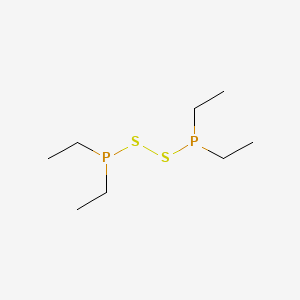

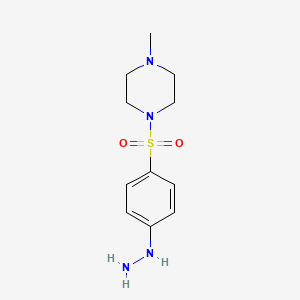
![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)
![cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride](/img/structure/B3367647.png)